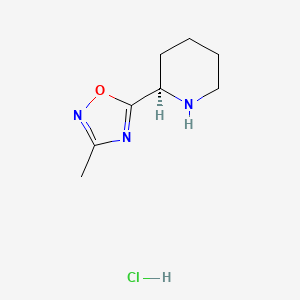
3-Bromo-2-chloro-5-fluorophenol
Overview
Description
3-Bromo-2-chloro-5-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as ethyl acetate, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, reagent addition, and reaction time is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Cross-Coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed under mild conditions to facilitate the coupling reactions.
Major Products Formed
Scientific Research Applications
3-Bromo-2-chloro-5-fluorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorophenol involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, enhancing the binding affinity of synthesized APIs.
Metal-Catalyzed Coupling: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloro-3-fluorophenol: Another halogenated phenol with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-chloro-5-fluorophenol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various scientific research applications.
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCXXCEGCNDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
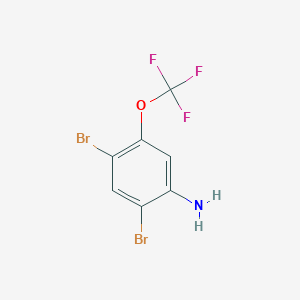
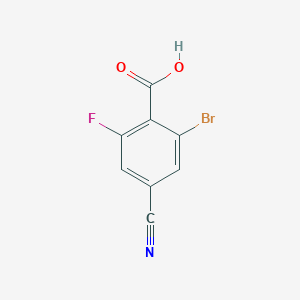
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
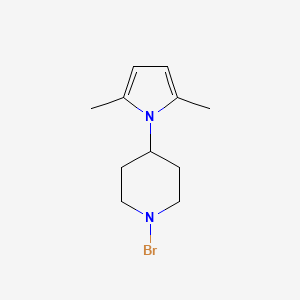
![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
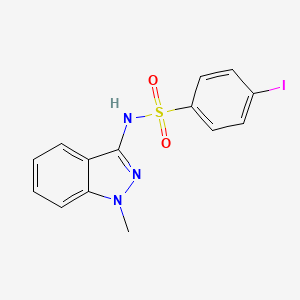

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
